BenchChemオンラインストアへようこそ!

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

Chiral purity Enantiomeric excess Delamanid intermediate

This (R)-configured chiral epoxide is the definitive starting material for Delamanid (OPC-67683) API. Unlike racemic or bromo-substituted alternatives, it provides stereospecific ring-opening with analytically verified chiral purity ≥99.5% ee and defined Form I crystallinity (MP 72–73°C), ensuring regulatory-compliant ANDA/DMF submissions. Every batch is shipped with a CoA documenting HPLC purity ≥99.8%, XRPD pattern, and enantiomeric excess. Procure with confidence for cGMP manufacturing and process validation.

Molecular Formula C7H8ClN3O3
Molecular Weight 217.61 g/mol
CAS No. 681490-93-7
Cat. No. B051164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
CAS681490-93-7
Synonyms2-Chloro-1-[[(2R)-2-methyl-2-oxiranyl]methyl]-4-nitro-1H-imidazole
Molecular FormulaC7H8ClN3O3
Molecular Weight217.61 g/mol
Structural Identifiers
SMILESCC1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-]
InChIInChI=1S/C7H8ClN3O3/c1-7(4-14-7)3-10-2-5(11(12)13)9-6(10)8/h2H,3-4H2,1H3/t7-/m1/s1
InChIKeySZMDGYNOADBVSR-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole (CAS 681490-93-7): Key Chiral Epoxide Intermediate for Delamanid and Nitroimidazole-Based Drug Discovery


(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole (CAS 681490-93-7, MW 217.61) is a chiral epoxide-bearing 4-nitroimidazole derivative that serves as a critical building block in the synthesis of Delamanid (OPC-67683), an FDA/EMA-approved nitro-dihydroimidazooxazole antitubercular agent indicated for multidrug-resistant tuberculosis (MDR-TB) [1]. The compound contains a defined (R)-stereocenter at the epoxide-bearing side chain, a reactive electrophilic oxirane moiety that enables regioselective ring-opening, and a 4-nitroimidazole core that participates in the formation of the fused imidazooxazole pharmacophore of Delamanid [2]. Unlike generic achiral imidazole precursors, this optically active epoxide determines the final stereochemistry of the Delamanid drug substance and is routinely supplied as a pharmaceutical intermediate with analytically verified chiral purity exceeding 99.5% enantiomeric excess [3].

Why (R)-2-Chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole Cannot Be Replaced by Racemic Mixtures or Halogen-Swapped Analogs


Direct substitution with racemic epoxide mixtures, achiral 4-nitroimidazole derivatives, or halogen-exchanged analogs (e.g., 2-bromo-4-nitroimidazole) introduces quantifiable liabilities in downstream synthesis and regulatory compliance. The (R)-stereochemistry of the oxirane-bearing side chain is stereospecifically preserved in the final Delamanid drug substance; racemic starting material yields an enantiomeric mixture that requires additional chiral resolution steps, increasing both process cost and impurity burden [1]. Halogen substitution (chloro vs. bromo) alters the reactivity and regioselectivity of the nucleophilic epoxide ring-opening step—using 2-bromo-4-nitroimidazole in the published Delamanid route yields an overall synthetic efficiency of 27%, whereas alternative chloro-epoxide routes may exhibit divergent yields and impurity profiles that necessitate revalidation [2]. Furthermore, pharmaceutical intermediate procurement requires analytically verified chiral purity (>99.5% ee) and defined crystallinity to meet ICH Q11 and pharmacopoeial specifications; generic, untested sources lacking these verifiable metrics introduce unacceptable batch-to-batch variability that can derail process validation and ANDA/DMF submissions [3].

Quantitative Differentiation Evidence for (R)-2-Chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole (CAS 681490-93-7)


Chiral Purity (Enantiomeric Excess): Superior to Racemic Epoxide Mixtures and Generic Intermediates

The (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole intermediate, when prepared and crystallized according to the method of CN110857294B, achieves an enantiomeric excess (ee) of ≥99.5% and HPLC purity ≥99.8% [1]. In contrast, commercially available racemic epoxide mixtures or unvalidated generic intermediates typically exhibit enantiomeric purity below 98% ee or are supplied as racemates, requiring additional chiral resolution steps that reduce overall yield and increase process complexity. The defined crystal form (Form I) of this intermediate, characterized by XRPD peaks at 2θ = 10.14°, 12.90°, 18.86°, 21.52°, 21.84°, 22.82°, 23.48°, 24.20°, 25.72°, 26.14°, 26.48°, 27.34°, and 30.64° (±0.2°), provides a reproducible solid-state reference that generic suppliers cannot guarantee [1].

Chiral purity Enantiomeric excess Delamanid intermediate Stereochemical integrity

Defined Crystal Form (Form I) with XRPD Characterization: Reproducibility and Process Control Advantage

The intermediate exists as a stable crystalline solid (Form I) with a reported melting point range of 72–73 °C and calculated density of 1.68 ± 0.1 g/cm³ at 20 °C [1]. XRPD analysis of Form I reveals characteristic diffraction peaks at 2θ = 10.14°, 12.90°, 18.86°, 21.52°, 21.84°, 22.82°, 23.48°, 24.20°, 25.72°, 26.14°, 26.48°, 27.34°, and 30.64° (±0.2°) [1]. In contrast, amorphous or polymorphically undefined batches of the same compound (often supplied by generic vendors) lack reproducible XRPD signatures, leading to variable dissolution rates, inconsistent reactivity in the epoxide ring-opening step, and potential process deviations during scale-up. The defined crystal form enables robust in-process control and batch-to-batch consistency essential for pharmaceutical manufacturing.

Crystallinity XRPD Polymorph control Process validation

Aqueous Solubility: Quantified Low Solubility Profile Informs Formulation and Workup Strategies

The calculated aqueous solubility of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is 2 g/L at 25 °C . This low solubility is a critical design parameter for downstream synthetic steps and purification protocols. In comparison, the bromo analog 2-bromo-4-nitroimidazole (CAS 65902-59-2) exhibits a different solubility profile (typically higher aqueous solubility due to smaller molecular size and different halogen substitution) that can alter the partitioning behavior in liquid–liquid extractions and the efficiency of precipitation-based isolation steps. Quantitative knowledge of the target compound's solubility enables rational selection of extraction solvents (e.g., ethyl acetate, dichloromethane) and crystallization conditions that maximize yield and purity during workup of the Delamanid intermediate.

Aqueous solubility Workup optimization Process chemistry Delamanid intermediate

Role as a Stereospecific Epoxide in Delamanid Synthesis: Divergent Reactivity vs. 2-Bromo-4-nitroimidazole

In the published concise synthesis of Delamanid, chiral epoxide 11—an intermediate structurally analogous to (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole but bearing the epoxide on a different side chain—reacts with 2-bromo-4-nitroimidazole (compound 12) to afford Delamanid with an overall yield of 27% [1]. When the epoxide moiety is instead integrated directly into the 4-nitroimidazole core as in the target compound (chloro-epoxide intermediate), the nucleophilic ring-opening step can be executed with alternative nitrogen nucleophiles, potentially offering divergent regioselectivity and yield profiles. The presence of the chloro substituent at the 2-position of the imidazole ring influences the electronic environment of the nitroimidazole core, altering the reactivity of the epoxide toward nucleophilic attack compared to the bromo analog used in the reported route. This halogen-dependent reactivity difference is a quantifiable factor in route selection and process optimization.

Epoxide ring-opening Delamanid synthesis Halogen effect Regioselectivity

Validated Application Scenarios for (R)-2-Chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole Based on Quantitative Evidence


Pharmaceutical Manufacturing of Delamanid (OPC-67683) Active Pharmaceutical Ingredient (API)

This intermediate is used as a stereospecific building block in the synthesis of Delamanid API for the treatment of multidrug-resistant tuberculosis (MDR-TB). The high enantiomeric excess (≥99.5% ee) and defined crystal form (Form I, MP 72–73 °C) ensure that the final drug substance meets regulatory specifications for chiral purity and solid-state form, minimizing the risk of batch failure and enabling robust process validation for ANDA/DMF submissions [1][2]. Procurement of this intermediate from suppliers providing Certificates of Analysis (CoA) documenting these metrics is essential for cGMP manufacturing.

Process Development and Scale-Up Studies for Delamanid and Related Nitroimidazooxazole Derivatives

The quantifiable solubility (2 g/L at 25 °C) and defined melting point (72–73 °C) of this intermediate inform solvent selection, crystallization optimization, and workup protocols during process development. Researchers scaling up Delamanid synthesis can leverage these data to design efficient extraction and precipitation steps that maximize yield and purity while minimizing solvent waste . The XRPD-characterized crystal form provides a reproducible reference for in-process control and solid-state stability monitoring during scale-up campaigns.

Analytical Method Development and Impurity Profiling for Delamanid Drug Substance and Intermediates

The high HPLC purity (≥99.8%) and defined XRPD pattern of this intermediate serve as reference benchmarks for developing and validating analytical methods (e.g., chiral HPLC, XRPD, DSC) used to monitor process-related impurities and ensure batch-to-batch consistency. The compound can be employed as a reference standard for quantifying related substances (e.g., diastereomers, hydrolyzed epoxide byproducts) in Delamanid API and intermediates, supporting regulatory submissions [1].

Medicinal Chemistry Exploration of 4-Nitroimidazole-Based Antitubercular and Antileishmanial Agents

Beyond Delamanid, the reactive epoxide moiety and 4-nitroimidazole core of this intermediate make it a versatile building block for synthesizing novel nitroimidazooxazole and nitroimidazooxazine derivatives with potential antitubercular or antileishmanial activity. The defined stereochemistry (R-configuration) and chloro substituent enable systematic structure–activity relationship (SAR) studies exploring the impact of halogen substitution and epoxide ring-opening regioselectivity on biological activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.